molecular formula C17H17N3O B2736160 2-cyano-N-(2,4-dimethylphenyl)-3-(pyridin-3-yl)propanamide CAS No. 483359-17-7

2-cyano-N-(2,4-dimethylphenyl)-3-(pyridin-3-yl)propanamide

Cat. No.: B2736160
CAS No.: 483359-17-7
M. Wt: 279.343
InChI Key: JANSQXRVAGVAKA-UHFFFAOYSA-N
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Description

2-cyano-N-(2,4-dimethylphenyl)-3-(pyridin-3-yl)propanamide is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyano group, a dimethylphenyl group, and a pyridinyl group, which contribute to its distinct chemical properties.

Scientific Research Applications

2-cyano-N-(2,4-dimethylphenyl)-3-(pyridin-3-yl)propanamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,4-dimethylphenyl)-3-(pyridin-3-yl)propanamide typically involves the reaction of 2,4-dimethylphenylamine with a suitable cyano-containing reagent under controlled conditions. One common method involves the use of ethyl cyanoacetate, which reacts with 2,4-dimethylphenylamine to form the desired product . The reaction is usually carried out in a solvent such as isopropanol (IPA) and requires refluxing until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,4-dimethylphenyl)-3-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,4-dimethylphenyl)-3-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(2,4-dimethylphenyl)-3-(pyridin-3-yl)propanamide is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-cyano-N-(2,4-dimethylphenyl)-3-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-5-6-16(13(2)8-12)20-17(21)15(10-18)9-14-4-3-7-19-11-14/h3-8,11,15H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANSQXRVAGVAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(CC2=CN=CC=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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